N-(4-{[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide
Description
N-(4-{[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide is a complex organic compound characterized by its unique molecular structure. This compound features a 1,3-benzodioxole moiety, a tetrahydro-1,3,5-triazine ring, and a sulfamoyl group attached to a phenyl ring, making it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C19H21N5O5S |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[4-[[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C19H21N5O5S/c1-13(25)22-15-3-5-16(6-4-15)30(26,27)23-19-20-10-24(11-21-19)9-14-2-7-17-18(8-14)29-12-28-17/h2-8H,9-12H2,1H3,(H,22,25)(H2,20,21,23) |
InChI Key |
MZFMLWSYEIWXFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide typically involves multiple steps:
Formation of the 1,3-benzodioxole moiety: This can be achieved through the reaction of catechol with formaldehyde.
Synthesis of the tetrahydro-1,3,5-triazine ring: This involves the cyclization of appropriate amine precursors.
Attachment of the sulfamoyl group: This step requires the reaction of the triazine derivative with a sulfonamide.
Final coupling with the phenyl ring: The final step involves the acylation of the phenyl ring with acetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds similar to N-(4-{[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide exhibit significant antioxidant properties. A study demonstrated that derivatives of benzodioxole structures possess the ability to scavenge free radicals effectively. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases such as cancer and neurodegenerative disorders .
Antimicrobial Activity
The compound has shown promising results against various microbial strains. Its sulfonamide moiety is known for antibacterial properties. Several studies have reported that derivatives containing benzodioxole exhibit enhanced activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections resistant to conventional antibiotics .
Anti-inflammatory Effects
Compounds with similar structures have been investigated for their anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This application is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions starting from readily available precursors. The synthetic route typically includes:
- Alkylation of benzodioxole derivatives.
- Formation of the triazine ring through cyclization reactions.
- Sulfonamide formation via reaction with sulfonyl chlorides.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Antioxidant Evaluation
A recent study evaluated the antioxidant capacity of synthesized derivatives of this compound using DPPH and ABTS assays. Results indicated a strong correlation between the presence of the benzodioxole moiety and increased radical scavenging activity.
Case Study 2: Antimicrobial Testing
In another investigation focused on antimicrobial properties, a series of compounds including this compound were tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to control groups.
Mechanism of Action
The mechanism of action of N-(4-{[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,3-Benzodioxol-5-ylmethyl)sulfamoyl]benzoic acid
- N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
- N-[4-[1,3-benzodioxol-5-ylmethyl(cyclopentyl)sulfamoyl]phenyl]acetamide
Uniqueness
N-(4-{[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for targeted research and development.
Biological Activity
N-(4-{[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity based on various studies and findings.
Chemical Structure and Properties
The chemical formula for this compound is . It features a unique combination of a benzodioxole moiety and a tetrahydrotriazin structure which may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Anticancer Activity : Compounds with benzodioxole structures have shown potential in inhibiting cancer cell proliferation. For instance, certain derivatives have demonstrated high selectivity for Src family kinases (SFKs), which are pivotal in cancer progression .
- Antimicrobial Properties : Similar compounds have been tested for their efficacy against various bacterial and fungal strains. Studies have reported varying degrees of antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .
Case Studies
- Anticancer Efficacy : A study highlighted the use of benzodioxole derivatives in inhibiting tumor growth in xenograft models. The compound AZD0530 (similar structure) inhibited c-Src and Abl enzymes at low concentrations and showed significant tumor reduction in vivo .
- Antimicrobial Activity : In vitro assays revealed that certain benzodioxole derivatives exhibited moderate to strong inhibitory effects against a range of fungi and bacteria. For example, a compound structurally related to this compound was found to have an MIC comparable to standard antibiotics .
Data Tables
Pharmacokinetics
The pharmacokinetic profile of related compounds suggests favorable absorption and distribution characteristics. For instance, compounds with similar structures have shown promising bioavailability and half-lives conducive for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
